molecular formula C18H15ClN4O3S B2617742 N-(3-chloro-4-methylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851079-70-4

N-(3-chloro-4-methylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2617742
CAS No.: 851079-70-4
M. Wt: 402.85
InChI Key: GZSYKTMAYLASJP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide: is a complex organic compound that features a combination of aromatic rings, an imidazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the imidazole ring: This can be achieved through the condensation of 4-nitrobenzaldehyde with glyoxal and ammonium acetate.

    Thioether formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Amide bond formation: Finally, the thioether intermediate is coupled with 3-chloro-4-methylaniline under appropriate conditions to form the desired acetamide.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products:

    Reduction of the nitro group: Formation of the corresponding amine.

    Substitution of the chloro group: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: : This compound can be used as an intermediate in the synthesis of more complex molecules. Biology Medicine : Investigated for its potential as a therapeutic agent. Industry : Used in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the imidazole ring suggests potential interactions with metal ions or participation in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide: Lacks the nitro group, which may affect its reactivity and applications.

    N-(3-chloro-4-methylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide: Contains a methoxy group instead of a nitro group, potentially altering its electronic properties.

Uniqueness: : The presence of both the nitro group and the imidazole ring in N-(3-chloro-4-methylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide makes it unique, as these functional groups can participate in a variety of chemical reactions and interactions, enhancing its versatility in different applications.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3S/c1-12-2-3-13(10-16(12)19)21-17(24)11-27-18-20-8-9-22(18)14-4-6-15(7-5-14)23(25)26/h2-10H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSYKTMAYLASJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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